Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, also known as (S)-benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, is a synthetic compound with the molecular formula and a molecular weight of approximately 250.29 g/mol. This compound features a carbamate functional group, which is significant in medicinal chemistry due to its interactions with biological systems. It is classified under amino acid derivatives, particularly those related to valine, and has applications in various scientific fields, including pharmacology and biochemistry.
The synthesis of benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate can be achieved through several methods. One notable approach involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate in the presence of pyridine and ammonium bicarbonate. Here are the detailed steps:
The molecular structure of benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate consists of a central carbon backbone with an amino group, a carbamate moiety, and a benzyl group. The structural formula can be represented as follows:
Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate can participate in various chemical reactions due to its functional groups. Notably, it can act as an inhibitor for carbonic anhydrases, which are crucial enzymes involved in regulating pH and fluid balance in biological systems. The compound's carbamate functionality allows it to form hydrogen bonds with enzyme active sites, facilitating its inhibitory effects .
The mechanism of action typically involves:
The mechanism of action for benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate primarily revolves around its interactions with specific enzymes or receptors in the body:
Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate possesses several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 250.29 g/mol |
| Polar Surface Area | 85.90 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| GI Absorption | High |
| Solubility | Soluble in organic solvents; specific solubility data not available |
These properties suggest that the compound may have favorable characteristics for biological activity and solubility in organic solvents .
Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate has several scientific applications:
The catalytic asymmetric Tsuji–Trost α-benzylation represents a transformative methodology for synthesizing enantiomerically enriched Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate derivatives. This approach employs a ternary catalyst system comprising a chiral aldehyde (e.g., 3h or 3m), a palladium source ([Pd(C₃H₅)Cl]₂), and a Lewis acid (ZnCl₂), enabling the reaction between N-unprotected amino acid esters and benzyl alcohol derivatives (e.g., tert-butyl (naphthalen-2-ylmethyl) carbonate) [2]. The chiral aldehyde serves dual functions: it masks the nucleophilic amino group through imine formation while simultaneously activating the α-proton for deprotonation, facilitating enantioselective C–C bond formation at the amino acid's α-position [2] [4].
Table 1: Optimized Conditions for Tsuji–Trost α-Benzylation
| Parameter | Optimal Condition | Impact on Reaction |
|---|---|---|
| Chiral Aldehyde | 3h (10 mol%) | 76% ee |
| Palladium Source | [Pd(C₃H₅)Cl]₂ (5 mol%) | Highest activity among tested Pd complexes |
| Ligand | dppp (10 mol%) | Stabilizes η³-benzyl-Pd intermediate |
| Base | TDMAIP (1.4 equiv) | 94% yield in mesitylene |
| Solvent | Mesitylene | 94% yield (slight ee reduction vs toluene) |
| Temperature | 60°C | Balances kinetics and stereocontrol |
Substrate scope studies reveal that polycyclic benzyl alcohols (e.g., naphthyl, anthracenyl derivatives) outperform monocyclic analogs due to enhanced stabilization of the transient η³-benzyl-palladium intermediate—a key challenge in Tsuji–Trost benzylation. Linear α-alkyl amino acid esters (1–6 carbon chains) yield products with >90% ee, while sterically hindered substrates like ethyl valinate exhibit limited reactivity [2]. This methodology enables the synthesis of unnatural α-benzyl amino acids—precursors to Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate—with pharmaceutical relevance, as demonstrated in formal syntheses of somatostatin mimetics [2] [4].
Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate derivatives serve as critical building blocks in dipeptide-type protease inhibitors, exemplified by SARS-CoV 3CLpro targeting compounds. Structural optimization of lead tripeptidic inhibitors (e.g., Z-Val-Leu-Ala(pyrrolidone-3-yl)-2-benzothiazole, Kᵢ = 4.1 nM) identified that replacing the P3 valine with N-arylglycine units derived from carbamate-protected amino acids maintains inhibitory potency while reducing molecular weight [6]. The synthesis involves coupling N-Cbz-protected amino acids (e.g., 20) with γ-lactam-thiazole warheads (24) via HBTU/DIPEA-mediated amidation, followed by reverse-phase HPLC purification (>90% purity) [6].
Table 2: Inhibitory Activities of Dipeptide Derivatives Featuring Carbamate Building Blocks
| Compound | Structure | Kᵢ (μM) | Key Structural Features |
|---|---|---|---|
| 26m | N-Arylglycine-γ-lactam-benzothiazole | 0.39 | Benzothiazole warhead; hydrophobic P2 |
| 26n | Modified N-arylglycine derivative | 0.33 | Hydrogen bond donor at S3 position |
| 25c | Aliphatic side chain variant | 0.46 | Optimized LogP (1.55) |
| 27a | Heterocyclic P1' unit | 0.66 | Enhanced TPSA (81.4 Ų) |
Structure-activity relationship (SAR) analysis identified four critical features for potency:
Continuous flow chemistry addresses scalability and safety challenges in synthesizing carbamate-protected amino acids. Key innovations include:
Table 3: Performance Comparison: Batch vs. Flow Synthesis
| Parameter | Batch Mode | Continuous Flow | Advantage |
|---|---|---|---|
| Reaction Time | 8–24 h | 10–30 min | 50× faster kinetics |
| Temperature Range | 0–100°C | -50°C to 250°C | Access to superheated conditions |
| Gas-Liquid Mixing | Inefficient (stirring) | Instantaneous (microchannels) | Improved mass transfer (kLa +400%) |
| Photon Exposure | Gradient-dependent | Uniform | Higher quantum yield |
| Scalability | Linear (vessel size) | Parallel numbering-up | Grams to kilograms without re-optimization |
Flow systems enable telescoped multistep sequences—e.g., imine formation, Pd-catalyzed benzylation, and deprotection—achieving 65% overall yield for Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate precursors with >95% purity after in-line extraction [9] [7].
Purification of Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate demands tailored recrystallization strategies due to its zwitterionic character and moderate solubility. Key physicochemical parameters include:
Optimized purification leverages solvent polarity gradients:
Advanced techniques include temperature-programmed cooling (2°C/min) to control crystal growth and prevent oiling out, and pH-modulated crystallization for diastereomeric salts when resolving racemates. These protocols ensure pharma-grade material meeting ICH Q6A specifications, with residual solvents <600 ppm [3] [8].
Table 4: Solvent Systems for Recrystallization of Carbamate Derivatives
| Compound | Recommended Solvent Blend | Purity Yield | Application Note |
|---|---|---|---|
| Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate | Ethyl acetate/heptane (1:3) | 98.5%, 85% yield | Removes Pd residues |
| N-Cbz-L-threoninamide | Chloroform/hexane (1:5) | >99%, 70% yield | Enantiopurity enhancement |
| α-Benzyl amino acid esters | Methanol/water (4:1) | 97%, 90% yield | Zwitterion stabilization |
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0